3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-Mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 1,2,4-triazole ring substituted with a mercapto (-SH) group and an o-tolyl (2-methylphenyl) moiety. This structure combines sulfur- and nitrogen-rich pharmacophores, which are often associated with biological activity, particularly in antimicrobial and antifungal applications .
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-11-6-2-3-7-12(11)21-15(18-19-16(21)23)10-20-13-8-4-5-9-14(13)24-17(20)22/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQGDWQUXSTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing a benzothiazole moiety have been reported to exhibit antitumor activity against various human cancer cells
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been reported to induce cell cycle arrest and apoptosis, as well as increase the accumulation of intracellular reactive oxygen species. These effects could potentially contribute to their antitumor activity.
Biochemical Pathways
Based on the reported effects of similar compounds, it is possible that this compound may influence pathways related to cell cycle regulation, apoptosis, and oxidative stress.
Result of Action
, similar compounds have been reported to exhibit cytotoxic effects against various human cancer cells. These compounds have been shown to inhibit colony formation and migration of cancer cells, induce cell cycle arrest and apoptosis, and increase the accumulation of intracellular reactive oxygen species.
Biological Activity
The compound 3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a derivative of benzothiazole and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure
The compound features a triazole ring substituted with a mercapto group and a benzo[d]thiazole moiety. The presence of these functional groups is significant as they contribute to the compound's biological properties.
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole moieties exhibit various biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:
- Inhibition of Kinases : Compounds with similar structures have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. Specifically, derivatives have shown IC50 values in the low micromolar range against targets like VEGFR-2 and PDGFR-β .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | VEGFR-2 | 0.17 |
| Compound B | FGFR-1 | 0.19 |
| Compound C | PDGFR-β | 0.08 |
Antimicrobial Activity
Mercapto-substituted triazoles are recognized for their antimicrobial properties. Research has indicated that similar compounds exhibit significant antibacterial and antifungal activities:
- Antibacterial Efficacy : Triazole derivatives have been tested against various bacterial strains, showing lower minimum inhibitory concentration (MIC) values than standard antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 16 |
| P. aeruginosa | 32 |
Antioxidant Activity
The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals. Studies utilizing DPPH assays have shown promising results:
- DPPH Scavenging Activity : Compounds similar to the target compound exhibited substantial antioxidant activity with IC50 values indicating effective radical scavenging capabilities .
| Compound | IC50 (µM) |
|---|---|
| Compound D | 46.13 |
| Compound E | 89 |
Case Studies
- Study on Dual Inhibitors : A study synthesized amino-benzothiazole derivatives that included similar structural motifs to the target compound. These derivatives were found to significantly inhibit cancer cell growth by inducing apoptosis in vitro .
- Antimicrobial Screening : Another study evaluated a series of mercapto-triazole derivatives against Gram-positive and Gram-negative bacteria, reporting enhanced activity compared to traditional antibiotics .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the mercapto group is believed to play a crucial role in disrupting microbial cell membranes, thereby inhibiting growth. Studies have shown that similar triazole derivatives effectively inhibit bacterial enzymes involved in cell wall synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | E. coli | 12 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways related to programmed cell death. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study: Induction of Apoptosis
In a study involving HT29 colon cancer cells, compounds structurally similar to this compound demonstrated significant cytotoxicity. The study identified specific compounds as potential inhibitors of phospholipid-dependent kinase 1, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications: Triazole vs. Oxadiazole Derivatives
The target compound differs from the extensively studied 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., 4a–4v in ) by replacing the 1,3,4-oxadiazole ring with a 1,2,4-triazole. Key distinctions include:
- Synthetic Routes : Oxadiazole derivatives are synthesized via cyclization of acetohydrazides with aromatic acids in POCl₃ , whereas triazole derivatives (e.g., compound 16 in ) involve hydrazide-isothiocyanate coupling under basic conditions.
- Bioactivity : Oxadiazole derivatives exhibit moderate antifungal activity against Colletotrichum orbiculare and Botrytis cinerea , while triazole derivatives are historically associated with broader antimicrobial applications (e.g., fluconazole analogs) .
Table 1: Comparison of Core Heterocycles
Substituent Variations in Triazole Derivatives
The o-tolyl group in the target compound contrasts with other triazole analogs:
- Compound 16 (): Features a 3-phenylpropyl substituent instead of o-tolyl, likely increasing lipophilicity and altering metabolic stability .
- Alkyl/Aryl Thioacetimidates (): Derivatives with phenethyl or benzyl groups on the triazole exhibit varied physicochemical properties, impacting solubility and bioavailability .
Table 2: Substituent Impact on Triazole Derivatives
| Compound | R-Group on Triazole | Key Properties |
|---|---|---|
| Target Compound | o-Tolyl (2-methylphenyl) | Moderate lipophilicity, steric hindrance |
| Compound 16 (Ev 7) | 3-Phenylpropyl | High lipophilicity, potential for π-π stacking |
| Alkyl Thioacetimidates | Phenethyl/Benzyl | Tunable solubility via alkyl chain length |
Physical and Spectral Properties
Table 3: Selected Physicochemical Data
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
The compound is typically synthesized via multi-step reactions involving heterocyclic intermediates. A general approach involves:
- Formation of the 1,2,4-triazole core : Reacting thiourea derivatives with α-haloketones or hydrazine hydrate under reflux conditions .
- Functionalization of the benzothiazolone moiety : Introducing substituents via nucleophilic substitution or coupling reactions, as seen in thiazole ring formation using thiourea and α-haloketones .
- Key intermediates : 4-Amino-5-mercapto-1,2,4-triazole derivatives and halogenated benzothiazolone precursors are critical intermediates .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological validation includes:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm proton and carbon environments , and IR spectroscopy for functional group identification .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and elemental composition .
- Elemental analysis (EA) : Cross-checking experimental C/H/N percentages with theoretical values .
- Chromatographic techniques : HPLC for purity assessment (>95% purity threshold) .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Core techniques include:
- ¹H and ¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR : Identifies thiol (-SH, ~2500 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in pharmacological activity data across studies?
Contradictions in bioactivity data (e.g., antifungal vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobials vs. IC₅₀ for cancer cells) .
- Structural analogs : Compare activity of derivatives with minor modifications (e.g., substituent effects on the triazole ring) .
- Computational validation : Molecular docking (e.g., targeting 14α-demethylase for antifungal activity ) or QSAR models to rationalize bioactivity trends.
Q. How can researchers optimize reaction conditions to improve yields while maintaining low toxicity?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for triazole-thiol coupling, improving reaction efficiency .
- Catalyst use : Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Temperature control : Lowering reaction temperatures (<80°C) to reduce byproducts .
- Toxicity screening : In vitro assays (e.g., HepG2 cell viability) to prioritize low-toxicity intermediates .
Q. What are the challenges in correlating structural modifications with antimicrobial efficacy?
Key challenges include:
- Steric and electronic effects : Bulky o-tolyl groups may hinder target binding despite enhancing stability .
- Bioavailability : Thiol groups (-SH) improve reactivity but may reduce membrane permeability .
- Resistance mechanisms : Cross-testing against drug-resistant strains (e.g., MRSA) to validate broad-spectrum potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
